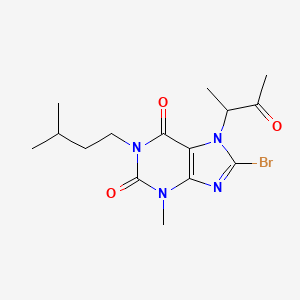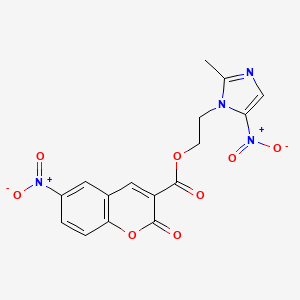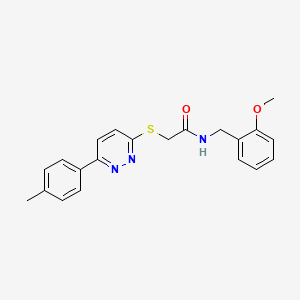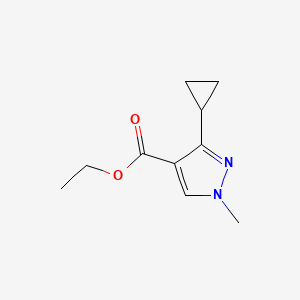
8-bromo-1-isopentyl-3-methyl-7-(3-oxobutan-2-yl)-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-bromo-1-isopentyl-3-methyl-7-(3-oxobutan-2-yl)-1H-purine-2,6(3H,7H)-dione, also known as BrdU, is a synthetic nucleoside analog that is commonly used in scientific research. BrdU is structurally similar to thymidine, a component of DNA, and can be incorporated into newly synthesized DNA during cell division. This property of BrdU makes it a useful tool for studying cell proliferation and DNA synthesis.
Mecanismo De Acción
8-bromo-1-isopentyl-3-methyl-7-(3-oxobutan-2-yl)-1H-purine-2,6(3H,7H)-dione is incorporated into newly synthesized DNA during the S-phase of the cell cycle. Once incorporated, this compound can be detected using various techniques such as immunohistochemistry and flow cytometry. The detection of this compound allows researchers to track the proliferation of cells and study various biological processes.
Biochemical and Physiological Effects
This compound has been shown to have minimal biochemical and physiological effects on cells. However, high concentrations of this compound can inhibit cell proliferation and induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 8-bromo-1-isopentyl-3-methyl-7-(3-oxobutan-2-yl)-1H-purine-2,6(3H,7H)-dione in lab experiments is its ability to label newly synthesized DNA. This property of this compound allows researchers to track the proliferation of cells and study various biological processes. However, one limitation of using this compound is its potential toxicity at high concentrations. High concentrations of this compound can inhibit cell proliferation and induce apoptosis, which may affect the results of experiments.
Direcciones Futuras
For the use of 8-bromo-1-isopentyl-3-methyl-7-(3-oxobutan-2-yl)-1H-purine-2,6(3H,7H)-dione include the development of new techniques for detecting this compound and the development of new analogs with higher efficiency and specificity.
Métodos De Síntesis
8-bromo-1-isopentyl-3-methyl-7-(3-oxobutan-2-yl)-1H-purine-2,6(3H,7H)-dione can be synthesized by reacting 5-bromo-2'-deoxyuridine with isopentenyl pyrophosphate and dimethylallyl pyrophosphate in the presence of a catalyst. The resulting product is then purified using various chromatographic techniques.
Aplicaciones Científicas De Investigación
8-bromo-1-isopentyl-3-methyl-7-(3-oxobutan-2-yl)-1H-purine-2,6(3H,7H)-dione is widely used in scientific research to study cell proliferation, DNA synthesis, and cell differentiation. This compound can be incorporated into newly synthesized DNA during cell division, allowing researchers to track the proliferation of cells. This property of this compound has been used to study various biological processes such as embryonic development, tissue regeneration, and cancer progression.
Propiedades
IUPAC Name |
8-bromo-3-methyl-1-(3-methylbutyl)-7-(3-oxobutan-2-yl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN4O3/c1-8(2)6-7-19-13(22)11-12(18(5)15(19)23)17-14(16)20(11)9(3)10(4)21/h8-9H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZDUMLHZNUTWNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(N=C(N2C(C)C(=O)C)Br)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-((1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2785303.png)

![6-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-2-methyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2785305.png)


![4-hydrazino-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2785308.png)



![5-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2785314.png)